molecular formula C11H19N3O2 B13572703 Tert-butyl 4-amino-1-ethyl-3-methyl-1h-pyrazole-5-carboxylate

Tert-butyl 4-amino-1-ethyl-3-methyl-1h-pyrazole-5-carboxylate

Katalognummer: B13572703
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: GSNIXTJXMGWOML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Vorbereitungsmethoden

The synthesis of tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved often include inhibition of key enzymes or binding to specific receptors, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate include other pyrazole derivatives such as:

  • Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
  • Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific tert-butyl and ethyl groups, which can enhance its stability and solubility .

Eigenschaften

Molekularformel

C11H19N3O2

Molekulargewicht

225.29 g/mol

IUPAC-Name

tert-butyl 4-amino-2-ethyl-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C11H19N3O2/c1-6-14-9(8(12)7(2)13-14)10(15)16-11(3,4)5/h6,12H2,1-5H3

InChI-Schlüssel

GSNIXTJXMGWOML-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C(=N1)C)N)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.